molecular formula C13H9Cl3 B14495941 Benzene, 1,2,4-trichloro-3-(phenylmethyl)- CAS No. 64543-51-7

Benzene, 1,2,4-trichloro-3-(phenylmethyl)-

Cat. No.: B14495941
CAS No.: 64543-51-7
M. Wt: 271.6 g/mol
InChI Key: WDQOQZRRGMLAFX-UHFFFAOYSA-N
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Description

Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is an organic compound with the molecular formula C13H9Cl3 It is a derivative of benzene, where three chlorine atoms and a phenylmethyl group are substituted at the 1, 2, and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- typically involves the chlorination of benzylbenzene (diphenylmethane) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) and a catalyst like ferric chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,2,4-trichloro-3-(phenylmethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trichloro-3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated benzene derivatives.

    Substitution: Hydroxylated, aminated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, 1,2,4-trichloro-3-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,2,4-trichloro-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and phenylmethyl group can influence the compound’s reactivity and binding affinity to these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2,4-trichloro-
  • Benzene, 1,2,3-trichloro-
  • Benzene, 1,2,4-trichloro-3-methyl-

Uniqueness

Benzene, 1,2,4-trichloro-3-(phenylmethyl)- is unique due to the presence of both chlorine atoms and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other chlorinated benzenes. The phenylmethyl group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64543-51-7

Molecular Formula

C13H9Cl3

Molecular Weight

271.6 g/mol

IUPAC Name

2-benzyl-1,3,4-trichlorobenzene

InChI

InChI=1S/C13H9Cl3/c14-11-6-7-12(15)13(16)10(11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

WDQOQZRRGMLAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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